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Compound of Interest

Compound Name:
(2s,3s)-1,4-Dibromobutane-2,3-

diol

Cat. No.: B1583674 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for the specific (2S,3S)-1,4-
dibromobutane-2,3-diol stereoisomer is not readily available in public-access scientific

databases. This guide presents the available spectroscopic data for the racemic mixture, dl-

1,4-dibromobutane-2,3-diol (CAS 1947-58-6), which serves as a close and structurally relevant

analogue. The methodologies and data interpretation principles outlined are broadly applicable

to the analysis of similar small molecules.

Introduction
1,4-Dibromobutane-2,3-diol is a functionalized butane derivative with applications in organic

synthesis as a building block for more complex molecules. Its stereochemistry plays a crucial

role in determining the outcome of chemical reactions and the properties of the resulting

products. Spectroscopic analysis is the cornerstone of its characterization, providing definitive

evidence for its structure, purity, and stereochemical configuration. This document provides a

summary of the key spectroscopic data for dl-1,4-dibromobutane-2,3-diol and outlines the

general experimental protocols for these analyses.

Spectroscopic Data Summary
The comprehensive characterization of dl-1,4-dibromobutane-2,3-diol relies on a combination

of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
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Spectrometry (MS). The quantitative data gathered from these techniques are summarized

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. For a symmetric molecule like the racemic 1,4-dibromobutane-2,3-diol, one would

expect a simplified spectrum due to chemical equivalence.

Table 1: 1H NMR Spectroscopic Data for dl-1,4-Dibromobutane-2,3-diol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.95 Multiplet 2H CH(OH)

| ~3.75 | Multiplet | 4H | CH2Br |

Note: Data is interpreted from publicly available spectra (Sigma-Aldrich) and may vary slightly

based on solvent and experimental conditions.

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~60-70 CH(OH)

| ~35-45 | CH2Br |

Note: Experimental 13C NMR data was not available. Values are based on typical ranges for

similar functional groups.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Table 3: Key IR Absorption Bands for dl-1,4-Dibromobutane-2,3-diol

Wavenumber (cm-1) Intensity Assignment

~3300-3400 Broad, Strong O-H stretch (alcohol)

~2850-2960 Medium C-H stretch (aliphatic)

~1050-1150 Strong C-O stretch (alcohol)

| ~550-650 | Strong | C-Br stretch |

Note: Data is interpreted from publicly available ATR-IR spectra.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data (Electron Ionization) for dl-1,4-Dibromobutane-2,3-diol

m/z Relative Intensity Assignment

246/248/250 Low
[M]+, Molecular ion
(contains two Br isotopes)

167/169 Medium [M - Br]+

149/151 Medium [M - Br - H2O]+

| 121 | High | [C4H6O2Br]+ ? (Complex fragmentation) |

Note: The presence of bromine (isotopes 79Br and 81Br in a ~1:1 ratio) results in characteristic

isotopic patterns for bromine-containing fragments (e.g., M, M+2 peaks).

Experimental Protocols
The following are generalized experimental protocols typical for the acquisition of spectroscopic

data for small organic molecules like 1,4-dibromobutane-2,3-diol.
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NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of a

deuterated solvent (e.g., Deuterated Chloroform, CDCl3, or Deuterated Dimethyl Sulfoxide,

DMSO-d6) in a 5 mm NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), may be added if not already present in the solvent.

Instrumentation: A 300-500 MHz NMR spectrometer is typically used.

1H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-

pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation

delay of 1-2 seconds, and the acquisition of 16-64 scans for a good signal-to-noise ratio.

13C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-

decoupled experiment is typically run to simplify the spectrum. Due to the lower natural

abundance of 13C and its longer relaxation times, hundreds or thousands of scans may be

required with a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the

crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory. A pressure arm

is applied to ensure good contact.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample

spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm-1 over

a range of 4000-400 cm-1. The final spectrum is presented as absorbance or transmittance.

Mass Spectrometry
Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or

through a Gas Chromatography (GC) interface if the compound is sufficiently volatile and

thermally stable.
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Ionization: Electron Ionization (EI) is a common technique, where the sample is bombarded

with a high-energy electron beam (typically 70 eV).

Instrumentation: A GC-MS system or a mass spectrometer with a direct insertion probe.

Acquisition: The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge (m/z)

ratios, typically from m/z 40 to 400 for a molecule of this size. The resulting data shows the

relative abundance of different fragment ions.

Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing an organic compound involves a logical

progression of experiments and data interpretation. The following diagram illustrates this

general workflow.

Purified Sample
((2s,3s)-1,4-Dibromobutane-2,3-diol)

Mass Spectrometry (MS)
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General workflow for spectroscopic characterization of a small molecule.

To cite this document: BenchChem. [Spectroscopic Analysis of 1,4-Dibromobutane-2,3-diol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583674#2s-3s-1-4-dibromobutane-2-3-diol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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